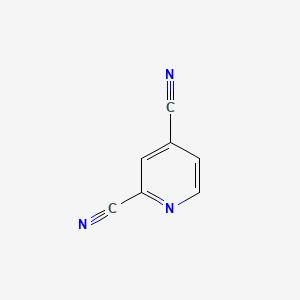

Pyridine-2,4-dicarbonitrile

説明

Significance and Role in Contemporary Chemical Science

The pyridine (B92270) ring is a fundamental motif found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgopenaccessjournals.com The introduction of dicarbonitrile groups at the 2 and 4 positions of the pyridine ring creates a molecule with distinct electronic properties and reactivity. The electron-withdrawing nature of the nitrile groups makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, a characteristic that is extensively utilized in synthetic chemistry. wikipedia.orgnih.gov

In contemporary chemical science, Pyridine-2,4-dicarbonitrile serves as a crucial intermediate in the synthesis of a wide range of functionalized pyridine derivatives. bcrcp.ac.inresearchgate.net Its derivatives have shown potential in various fields, including medicinal chemistry, where they have been investigated for antimicrobial and antifungal properties. ontosight.aiontosight.ai Furthermore, the unique photophysical and photochemical properties of this compound and its derivatives make them subjects of interest in materials science, with potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.aibeilstein-journals.org

A notable area of research involves the use of this compound in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of highly substituted and structurally diverse pyridine derivatives. acs.orgresearchgate.net These reactions are valued for their atom economy and ability to generate complex molecules from simple starting materials.

Historical Context of Pyridine Dicarbonitrile Research

The history of pyridine itself dates back to the 19th century when it was first isolated from coal tar. atamanchemicals.comopenaccessjournals.com The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide in a furnace. wikipedia.orgresearchgate.net Over the years, numerous synthetic methods for pyridine and its derivatives have been developed, including the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924). wikipedia.org

Research specifically into pyridine dicarbonitriles has gained momentum more recently, driven by the increasing demand for novel heterocyclic compounds with specific functionalities. Early research likely focused on the fundamental synthesis and reactivity of these compounds. A notable example is the photoinitiated substitution reaction between this compound and certain amines to produce alkylaminopyridinecarbonitriles. rsc.orgpsu.edu

The development of modern analytical techniques and a deeper understanding of reaction mechanisms have enabled more sophisticated applications of pyridine dicarbonitriles. For instance, systematic investigations into the effects of different catalysts and solvents on the multicomponent synthesis of pyridine-3,5-dicarbonitriles have led to more efficient and controlled synthetic protocols. acs.org The timeline below highlights some key milestones in the broader context of pyridine chemistry that have paved the way for research into compounds like this compound.

| Year | Milestone | Significance |

| 1849 | Thomas Anderson examines oil from heated animal bones, a source of pyridine. wikipedia.org | Early isolation and observation of pyridine-containing substances. |

| 1876 | William Ramsay synthesizes pyridine from acetylene and hydrogen cyanide. wikipedia.orgresearchgate.net | First laboratory synthesis of a heteroaromatic compound. |

| 1881 | Arthur Rudolf Hantzsch describes the Hantzsch pyridine synthesis. wikipedia.org | A foundational method for synthesizing pyridine derivatives. |

| 1924 | The Chichibabin pyridine synthesis is reported. wikipedia.org | An important industrial route for pyridine production. |

| 2009 | Systematic investigation of catalyst and solvent effects on pyridine-3,5-dicarbonitrile (B74902) synthesis is published. acs.org | Advancement in the controlled synthesis of pyridine dicarbonitriles. |

Scope and Limitations of the Current Research Landscape

The current research landscape for this compound and its derivatives is broad and dynamic. A significant focus lies in the development of new synthetic methodologies to create diverse libraries of pyridine compounds for various applications. bcrcp.ac.inresearchgate.net These include the exploration of novel catalysts, including nanocatalysts, for greener and more efficient syntheses. bcrcp.ac.in

A major area of application-driven research is in medicinal chemistry. Numerous studies have explored the biological activities of pyridine dicarbonitrile derivatives, including their potential as antimicrobial, antifungal, and even anti-prion agents. ontosight.aiontosight.airesearchgate.net The ability to readily functionalize the pyridine core allows for the fine-tuning of biological activity.

In materials science, pyridine dicarbonitriles are being investigated for their electronic and photophysical properties. beilstein-journals.org Their use in the development of materials for OLEDs and other electronic devices is an active area of research, driven by the need for new, efficient, and cost-effective materials.

Despite the significant progress, there are limitations in the current research landscape. While many synthetic methods have been developed, some reactions may still suffer from limitations such as the use of harsh reaction conditions or limited substrate scope. bohrium.com For example, certain synthetic routes may fail or give low yields with specific starting materials. bohrium.com

Furthermore, while many pyridine dicarbonitrile derivatives have shown promising biological activity in vitro, further in vivo studies are often needed to fully assess their therapeutic potential. ontosight.airesearchgate.net The translation of promising laboratory findings into practical applications remains a significant hurdle. Continued research is necessary to overcome these limitations and fully exploit the potential of this compound in various scientific fields.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyridine-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGQMFURMNTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067448 | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29181-50-8 | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29181-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dicyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029181508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2X384UBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Pyridine 2,4 Dicarbonitrile

Established Synthetic Routes for Pyridine-2,4-dicarbonitrile

Conventional Multistep Synthesis

One of the conventional methods for synthesizing this compound involves a multi-step process commencing from readily available precursors such as 2,4-lutidine (2,4-dimethylpyridine). This process, often employed on an industrial scale for cyanopyridine production, is centered around the ammoxidation of the methyl groups.

The synthesis can be conceptualized in the following stages:

Starting Material: The process begins with 2,4-lutidine, a derivative of pyridine (B92270) with methyl groups at the 2 and 4 positions. wikipedia.org

Ammoxidation: The crucial step is the vapor-phase catalytic ammoxidation of 2,4-lutidine. In this reaction, the lutidine is reacted with ammonia (B1221849) and oxygen (or air) at elevated temperatures over a solid-state catalyst. Vanadium oxide-based catalysts, sometimes modified with other metal oxides, are commonly employed for this transformation. researchgate.net This process converts the methyl groups into nitrile functionalities.

Isolation and Purification: Following the reaction, the product stream is cooled, and the this compound is separated from byproducts and unreacted starting materials. Purification is typically achieved through techniques such as crystallization or distillation.

Photochemically Initiated Substitution Reactions

This compound can undergo photochemically initiated substitution reactions, providing a direct route to certain aminocyanopyridines. rsc.orgdoi.orgkisti.re.kr This method involves the irradiation of a solution containing this compound and a primary or secondary amine.

The reaction is initiated by the photoexcitation of this compound to its triplet state. doi.org This excited state can then interact with the amine, acting as an electron donor, to form reaction products. The reaction can lead to the substitution of one of the cyano groups with the amino moiety, yielding alkylaminopyridinecarbonitriles. rsc.orgdoi.org The ratio of the resulting isomers can vary depending on the specific amine used in the reaction. doi.org

| Amine Reactant | Product(s) | Reference |

| Primary Amines | Alkylaminopyridinecarbonitriles | rsc.orgdoi.org |

| Secondary Amines | Alkylaminopyridinecarbonitriles | rsc.orgdoi.org |

This synthetic approach is notable for its unique activation method, relying on light energy to drive the chemical transformation.

Cyanation of Halogenated Pyridine Precursors

The introduction of cyano groups onto a pyridine ring can be achieved through the cyanation of halogenated pyridine precursors. This method is a cornerstone of synthetic organic chemistry for the formation of aryl nitriles. While a direct one-step cyanation of a 2,4-dihalopyridine to yield this compound is a feasible approach, the literature more broadly describes the cyanation of various halopyridines, which establishes the chemical principles for such a transformation.

The general strategy involves the reaction of a dihalogenated pyridine, such as 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine, with a cyanide source in the presence of a catalyst. Common cyanide sources include potassium cyanide, sodium cyanide, or copper(I) cyanide. mdpi.com The reaction is typically catalyzed by palladium or copper complexes. mdpi.com

For instance, the cyanation of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide (DMF) at elevated temperatures has been shown to produce 3,4-diaminopyridine-2,5-dicarbonitrile, demonstrating the viability of replacing bromine atoms on the pyridine ring with cyano groups. mdpi.com The choice of catalyst, solvent, and temperature can significantly influence the reaction's efficiency and yield. mdpi.com

| Halogenated Precursor | Cyanide Source | Catalyst | Product |

| 2,5-dibromo-3,4-diaminopyridine | Copper(I) cyanide | None specified | 3,4-diaminopyridine-2,5-dicarbonitrile |

This method offers a versatile route to pyridine dicarbonitriles, provided the corresponding halogenated precursors are accessible.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For pyridine dicarbonitrile synthesis, this has led to a focus on multi-component reactions and solvent-free conditions.

Catalysis in Green this compound Synthesis

Catalysis plays a crucial role in the development of green and sustainable synthetic routes to this compound. The use of catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions, thereby reducing energy consumption and waste generation.

Lewis Acid Catalysis

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of pyridine derivatives. They function by activating electrophiles, thereby facilitating nucleophilic attack and promoting cyclization reactions. In the synthesis of pyridines, Lewis acids can be employed to catalyze condensation reactions and other key bond-forming steps. The use of Lewis acids can lead to higher yields and improved selectivity under milder reaction conditions compared to uncatalyzed reactions. semanticscholar.org

Heterogeneous Catalysis (e.g., Zeolites, Metal-based MNPs)

Heterogeneous catalysts offer significant advantages in terms of sustainability, as they can be easily separated from the reaction mixture and reused multiple times. This simplifies product purification and reduces waste.

Zeolites , with their well-defined microporous structures and acidic properties, are versatile heterogeneous catalysts for a range of organic reactions. In pyridine synthesis, zeolites can act as solid acid catalysts, promoting condensation and cyclization reactions. Their shape-selective properties can also influence the product distribution, leading to higher selectivity for the desired isomer. researchgate.net

Metal-based Magnetic Nanoparticles (MNPs) have gained considerable attention as catalyst supports due to their high surface area and magnetic properties, which allow for easy recovery using an external magnet. nih.gov These nanoparticles can be functionalized with various catalytic species, including metals or organocatalysts, to create highly active and recyclable catalytic systems for the synthesis of pyridine derivatives. nih.gov The use of MNPs as catalysts in multi-component reactions for pyridine synthesis has been shown to be highly efficient, often proceeding in the absence of solvents. nih.gov

Derivatization Strategies and Functionalization of this compound

The functionalization of the this compound core is of significant interest for the development of new materials and biologically active compounds. Derivatization can occur at the pyridine ring or at the nitrile functional groups.

A notable method for the functionalization of this compound is through a photoinitiated substitution reaction with primary and secondary amines . This reaction allows for the direct synthesis of alkylaminopyridinecarbonitriles. rsc.org This photochemical approach provides a pathway to introduce amino substituents onto the pyridine ring, which can be valuable for further synthetic modifications or for tuning the electronic properties of the molecule. The reaction proceeds via a photoinitiated mechanism, highlighting the use of light as a reagent in organic synthesis. rsc.org

Further derivatization can be envisioned through reactions of the nitrile groups. For instance, the cyano groups can potentially be hydrolyzed to carboxylic acids or amides, reduced to amines, or undergo cycloaddition reactions, opening up a wide range of possibilities for creating diverse molecular architectures based on the this compound scaffold.

Amine Substitution Reactions

The pyridine ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions 2- and 4- (ortho and para to the ring nitrogen). The presence of two strong electron-withdrawing nitrile groups at these positions in this compound further enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles such as primary and secondary amines.

Detailed research has demonstrated a novel synthesis of alkylaminopyridinecarbonitriles through a photoinitiated substitution reaction between this compound and various amines. researchgate.net This reaction provides a direct pathway to aminocyano-pyridines. researchgate.netresearchgate.net In these reactions, one of the nitrile groups is displaced by an amine, yielding a substituted aminopyridine. The general mechanism for nucleophilic aromatic substitution on the pyridine ring involves the initial attack of the nucleophile, forming a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For attacks at the 2- and 4-positions, a resonance structure can be drawn where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible for an attack at the 3-position, which is why nucleophilic substitution is strongly favored at the 2- and 4-positions.

Table 1: Examples of Amine Substitution Reactions

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary/Secondary Amines | Alkylaminopyridinecarbonitriles | Photoinitiated SNAr researchgate.net |

| 2-Chloropyridine | Amines | 2-Aminopyridine derivatives | Nucleophilic Aromatic Substitution |

Nitrile Group Transformations

The two nitrile (-C≡N) groups on this compound are key functional handles that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the molecule. Common transformations include conversions to tetrazoles and amidoximes.

Nitrile groups are common precursors for the synthesis of tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry. The transformation of this compound into 2,4-bis(tetrazol-5-yl)pyridine involves the [2+3] cycloaddition reaction of the nitrile groups with an azide (B81097) source. This reaction is typically carried out using sodium azide (NaN₃), often in the presence of a catalyst or additive such as ammonium (B1175870) chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds by converting both nitrile functionalities into 5-substituted tetrazole rings. The synthesis of molecules containing multiple tetrazole units on a single heterocyclic core is a known strategy for creating nitrogen-rich, high-energy materials or biologically active compounds. nih.gov

Table 2: General Conditions for Bis-tetrazole Formation

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) | 2,4-Bis(tetrazol-5-yl)pyridine |

Synthesis of Bis(amidoxime)s

Amidoximes are versatile functional groups used in the synthesis of various heterocycles, such as 1,2,4-oxadiazoles, and are also known to act as ligands for metal ions. researchgate.net The conversion of nitriles to amidoximes is a standard and efficient transformation. The synthesis of pyridine-2,4-bis(amidoxime) is achieved through the reaction of this compound with hydroxylamine (B1172632) (NH₂OH). researchgate.netresearchgate.net This nucleophilic addition of hydroxylamine to both nitrile groups yields the corresponding bis(amidoxime) derivative. The reaction is typically performed by heating the reactants in a solvent such as ethanol. Pyridine amidoximes are key precursors for substances with specific chemical and biological properties, including fungicides and bactericides. researchgate.netresearchgate.net

Table 3: General Conditions for Bis(amidoxime) Synthesis

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Hydroxylamine (NH₂OH) | Pyridine-2,4-bis(amidoxime) |

Introduction of Hydroxymethyl Groups

The introduction of hydroxymethyl (-CH₂OH) groups onto the pyridine ring at the 2- and 4-positions from this compound typically involves a multi-step synthetic sequence. A direct, single-step reduction of the nitrile groups to hydroxymethyl groups is challenging. The more common and established pathway involves two main steps:

Hydrolysis: The dinitrile is first hydrolyzed to the corresponding pyridine-2,4-dicarboxylic acid. This can be achieved under acidic or basic conditions.

Reduction: The resulting di-acid or its corresponding diester derivative is then reduced to form pyridine-2,4-dimethanol. A common method for reducing carboxylic acids on the pyridine ring is the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine or another activating agent. google.com Alternatively, the di-acid can be converted to its diester, which is then reduced using a reducing agent like lithium aluminium hydride (LiAlH₄) or sodium borohydride. The synthesis of related compounds like 4-pyridinemethanol (B147518) from 4-cyanopyridine (B195900) or 4-pyridinecarboxylic acid derivatives has been well-documented. google.comgoogle.com

Incorporation into Fused Heterocyclic Systems

This compound is a valuable building block for constructing fused heterocyclic systems, particularly those of medicinal interest like pyrido[2,3-d]pyrimidines. nih.gov These fused systems are often synthesized by building a new ring onto the existing pyridine core. A common strategy involves the reaction between an ortho-amino nitrile and a suitable cyclizing agent.

To utilize this compound in this manner, one of the nitrile groups must first be converted into an amino group or a related functionality that can participate in a cyclization reaction. For instance, selective reduction of the 2-cyano group to an aminomethyl group (-CH₂NH₂) or its conversion to an amino group (-NH₂) would generate a key intermediate. This intermediate, possessing an amino function ortho to the remaining nitrile group at the 4-position (or vice versa), can then be reacted with various one-carbon synthons (e.g., formic acid, formamide, or urea) to construct the fused pyrimidine (B1678525) ring of the pyrido[2,3-d]pyrimidine (B1209978) system. nih.govnih.gov The synthesis of various pyrido-fused heterocycles is a significant area of research in medicinal chemistry and materials science. nih.govias.ac.inbohrium.com

Table 4: General Strategy for Fused Ring Synthesis

| Precursor Type | Cyclizing Reagent | Fused System |

|---|---|---|

| ortho-Aminocyanopyridine | Urea, Formic Acid, etc. | Pyrido[2,3-d]pyrimidine nih.gov |

| ortho-Hydrazinocarbonitrile | Acetic Acid, etc. | Pyrazolo[3,4-b]pyridine nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of Pyridine 2,4 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Pyridine-2,4-dicarbonitrile, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts are significantly influenced by the anisotropic effect of the aromatic ring and the strong electron-withdrawing nature of the two cyano (-CN) groups.

Based on the known spectrum of pyridine, where protons at C2/C6, C3/C5, and C4 are found at approximately 8.6, 7.2, and 7.6 ppm respectively, the introduction of cyano groups at the 2- and 4-positions would induce a downfield shift for the remaining ring protons. The proton at the C6 position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at the C5 position (H-5) would be influenced by the adjacent cyano group at C4, and the proton at C3 (H-3) would be affected by the cyano group at C2.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | ~7.8-8.0 | Doublet of doublets (dd) | J(H3-H5), J(H3-H6) |

| H-5 | ~8.2-8.4 | Doublet of doublets (dd) | J(H5-H3), J(H5-H6) |

Note: These are predicted values based on substituent effects on a pyridine ring. Actual experimental values may vary based on solvent and experimental conditions.

For derivatives, such as 2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrile, the ¹H NMR spectrum shows characteristic signals for the substituent groups in addition to the pyridine ring protons. rsc.org For example, the ethyl protons typically appear as a quartet and a triplet in the aliphatic region, while the phenyl protons resonate in the aromatic region. rsc.org

Table 2: Experimental ¹H NMR Data for 2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrile in DMSO-d6 rsc.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| СН₃ | 1.28 | Triplet | 7.0 |

| CH₂N | 3.78 | Quartet | 7.0 |

| Ph (3H) | 7.53–7.56 | Multiplet | |

| CH (H-5) | 7.91 | Singlet |

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals: five for the pyridine ring carbons and two for the nitrile carbons. The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atom and the electron-withdrawing cyano groups. Generally, carbons directly attached to nitrogen (C2, C6) are deshielded, as are carbons bonded to the cyano groups (C2, C4). testbook.com The nitrile carbons themselves have characteristic chemical shifts in the 115-120 ppm range. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~145-150 |

| C-3 | ~125-130 |

| C-4 | ~138-142 |

| C-5 | ~128-132 |

| C-6 | ~152-155 |

| C≡N (at C2) | ~116-118 |

Note: These are predicted values. Carbons bearing the cyano groups (C-2, C-4) are quaternary and may show lower intensity peaks.

In studies of various pyridine dicarbonitrile derivatives, the ¹³C NMR spectra confirm the proposed structures. For example, in a series of 2-Amino-6-phenylsulfanyl-4-aryl-pyridine-3,5-dicarbonitriles, the signals for the nitrile carbons (C3-CN and C5-CN) are typically observed around 115 ppm, while the substituted ring carbons appear at distinct positions in the aromatic region, confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the strong absorption of the nitrile group (C≡N) and the characteristic vibrations of the pyridine ring.

The gas-phase IR spectrum available from the NIST database shows a prominent, sharp absorption band for the C≡N stretch. The aromatic C-H stretching vibrations and the C=C and C=N ring stretching vibrations are also key features.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~2240 | C≡N stretch | Strong, Sharp |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C and C=N ring stretching | Medium to Strong |

| 1200-1000 | In-plane C-H bending | Medium |

In derivatives such as 2-(diethylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile, the IR spectrum shows a strong C≡N stretching band around 2210 cm⁻¹, consistent with the parent structure. rsc.org Additional bands corresponding to the aliphatic C-H stretching of the diethylamino and methyl groups are also observed. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

For this compound (C₇H₃N₃), the expected monoisotopic mass is approximately 129.03 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 129. A key fragmentation pathway would likely involve the loss of hydrogen cyanide (HCN, 27 Da), resulting in a fragment ion at m/z = 102.

HRMS analysis of derivatives is crucial for confirming their elemental composition. For instance, the HRMS data for various synthesized pyridine derivatives allows for the unambiguous confirmation of their chemical formulas, supporting the data from NMR and IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. The spectrum of pyridine in a non-polar solvent typically shows a strong π → π* transition below 200 nm and another around 250-260 nm, along with a weak n → π* transition near 270 nm. sielc.comnist.gov

For this compound, the presence of two electron-withdrawing cyano groups, which extend the conjugation, is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~260-280 |

Note: The exact λ_max values are highly dependent on the solvent used.

Studies on pyridinedicarboxylate-Tb(III) complexes show intense absorption bands between 220 and 300 nm, which are attributed to the π → π* transitions of the ligand. scielo.br The position of these bands is influenced by the metal coordination and the specific substitution pattern on the pyridine ring.

X-ray Crystallography and Supramolecular Interactions

Crystal structures of related pyridine dicarbonitrile derivatives reveal a rich variety of non-covalent interactions that dictate the crystal packing. nih.gov These interactions include:

Hydrogen Bonding: In derivatives containing amino or hydroxyl groups, strong N—H⋯N, O—H⋯N, or N—H⋯O hydrogen bonds are common, often forming extensive networks that stabilize the crystal lattice. nih.gov

π–π Stacking: The aromatic pyridine rings frequently engage in offset π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel-displaced fashion. These interactions are crucial in the formation of layered or columnar structures. nih.gov

C≡N⋯π Interactions: The cyano group, with its electron-deficient carbon and electron-rich nitrogen, can act as both a hydrogen bond acceptor and participate in interactions with aromatic π systems. The nitrogen atom of the cyano group can interact favorably with the centroid of a nearby pyridine ring. nih.gov

For example, the crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile shows that molecules are linked by C—H⋯N hydrogen bonds to form layers, which are then stacked through offset π–π and C≡N⋯π interactions to build a three-dimensional supramolecular framework. nih.gov A Hirshfeld surface analysis of complex pyridine dicarbonitrile derivatives has shown that H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N interactions are the most significant contributors to the crystal packing. nih.gov These findings suggest that this compound itself would likely crystallize in a structure heavily influenced by a combination of weak C-H⋯N hydrogen bonds and π-π stacking interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

For instance, the analysis of co-crystals involving pyridine derivatives and dicarboxylic acids has shed light on how these molecules assemble in the solid state. The crystallographic data for these derivatives, including unit cell dimensions, space group, and atomic coordinates, are crucial for a detailed understanding of their molecular geometry and packing.

A pertinent example is the co-crystal of pyridine-2,4-dicarboxylic acid and serine, which crystallizes in the triclinic space group P-1. Although this is a dicarboxylic acid derivative rather than a dicarbonitrile, the crystallographic principles and the type of data obtained are directly comparable. The precise bond lengths, bond angles, and torsion angles derived from SC-XRD studies are fundamental for understanding the electronic and steric effects of the nitrile groups on the pyridine ring.

Below is an illustrative data table summarizing typical crystallographic parameters that would be obtained from an SC-XRD analysis of a this compound derivative.

| Parameter | Example Value |

| Chemical Formula | C₇H₃N₃ |

| Molecular Weight | 129.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.85 |

| b (Å) | 15.60 |

| c (Å) | 10.25 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 612.5 |

| Z | 4 |

Note: This is a representative table. Actual values would vary for different derivatives.

Crystal Packing and Intermolecular Interactions

In derivatives of this compound that incorporate functional groups capable of hydrogen bonding, extensive networks of these interactions are often observed. For example, in amino-substituted pyridine-dicarbonitrile derivatives, N-H…N hydrogen bonds can link molecules into chains or sheets. iucr.orgnih.gov Similarly, in co-crystals with molecules containing hydroxyl or carboxyl groups, a variety of hydrogen bonds such as C-H…O, O-H…O, and O-H…N play a crucial role in the supramolecular assembly. iucr.orgnih.gov

For example, in the crystal structure of 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate, molecules are connected by N—H⋯N, C—H⋯N, O—H⋯N and N—H⋯O hydrogen bonds, forming layers. iucr.orgnih.gov

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| N-H…N | Amino Group | Pyridine/Nitrile Nitrogen | 2.9 - 3.2 |

| C-H…O | Aromatic C-H | Carbonyl Oxygen | 3.0 - 3.5 |

| O-H…O | Hydroxyl/Carboxyl | Carbonyl/Hydroxyl Oxygen | 2.5 - 2.8 |

| O-H…N | Hydroxyl/Carboxyl | Pyridine/Nitrile Nitrogen | 2.7 - 3.0 |

The aromatic nature of the pyridine ring in this compound and its derivatives facilitates π-stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or slipped-stacking arrangements. In the crystal structures of many pyridine derivatives, offset face-to-face π-stacking is a common motif. cam.ac.uk These interactions contribute significantly to the cohesion of the crystal lattice, often working in concert with hydrogen bonds to build the three-dimensional structure. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å. cam.ac.uk

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution of a molecule in its crystalline environment, it provides a detailed picture of the close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal can be partitioned into regions where the electron density of the pro-molecule (the molecule in isolation) dominates that of the pro-crystal (the sum of all molecules in the crystal). The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths. Red spots on the Hirshfeld surface indicate close contacts, which are often associated with hydrogen bonds.

For a derivative like 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate, a Hirshfeld surface analysis revealed that H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N interactions are the most significant contributors to the crystal packing. iucr.orgnih.gov

| Interaction Type | Percentage Contribution (Example) |

| H…H | 40% |

| C…H/H…C | 26% |

| N…H/H…N | 24% |

| Other | 10% |

Advanced Spectroscopic Data Analysis Techniques

Beyond the initial interpretation of spectroscopic data, advanced analysis techniques are employed to extract more subtle and detailed information about the structure and properties of this compound and its derivatives.

One such technique is the use of computational chemistry, particularly Density Functional Theory (DFT), to complement experimental spectroscopic data. DFT calculations can predict vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis). By comparing the calculated spectra with the experimental data, a more robust assignment of spectral features can be achieved. This integrated approach allows for a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Chemometric methods, such as Principal Component Analysis (PCA), are also being increasingly applied to the analysis of spectroscopic data from a series of related compounds. For instance, PCA can be used to analyze NMR data from a library of nitrile-functionalized compounds to identify patterns and correlations that may not be apparent from a simple inspection of the spectra. This can help in classifying compounds based on their structural features and in understanding structure-property relationships. The application of PCA to NMR data of nitrile-functionalized complexes has been shown to effectively differentiate and classify compounds based on their structural features and functional groups. butlerov.com

These advanced analytical approaches, combining high-resolution experimental techniques with powerful computational and statistical methods, are essential for a comprehensive understanding of the complex structural and electronic properties of this compound and its derivatives.

Mechanistic Investigations of Pyridine 2,4 Dicarbonitrile Reactions

Electron-Transfer Substitution Mechanisms

The substitution reactions of pyridine-2,4-dicarbonitrile can proceed through an electron-transfer mechanism, especially under photochemical conditions. In a study of the photoinitiated reaction between this compound and various primary and secondary amines, a mechanism involving an initial electron transfer from the amine to the excited this compound was proposed. rsc.org This process is distinct from traditional nucleophilic aromatic substitution pathways.

The key steps in this mechanism are:

Excitation : this compound absorbs light, promoting it to an excited state.

Electron Transfer : The excited this compound acts as an electron acceptor, and the amine acts as an electron donor, resulting in the formation of a radical ion pair.

Substitution : Subsequent steps lead to the substitution of a cyano group by the amine.

This type of photoinitiated reaction provides a direct synthetic route to valuable aminocyano-pyridines. rsc.org The efficiency of the electron transfer is dependent on the ionization potential of the amine and the electron affinity of the excited dicyanopyridine.

Exciplex Formation in Photochemical Reactions

In the context of photochemical reactions, the interaction between an excited molecule and a ground-state molecule can lead to the formation of an exciplex (excited state complex). For the reaction of this compound with amines, the formation of an exciplex is a key intermediate step following the initial photoexcitation. rsc.org

The process can be summarized as follows:

Step 1: this compound is excited by UV irradiation.

Step 2: The excited molecule forms an exciplex with a ground-state amine molecule.

Step 3: Within this exciplex, electron transfer occurs, leading to the formation of a radical ion pair.

Step 4: This pair then proceeds through further reaction steps to yield the final substituted product.

The formation of an exciplex is a critical determinant of the reaction pathway, influencing both the efficiency and the outcome of the photochemical substitution. rsc.org

Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions on the this compound ring is governed by the strong electron-withdrawing nature of the two nitrile (-CN) groups. These groups decrease the electron density at the carbon atoms of the pyridine (B92270) ring, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). slideshare.net This deactivation makes the ring susceptible to nucleophilic attack.

In the photoinitiated substitution reaction with amines, substitution occurs regioselectively. The amine preferentially replaces the cyano group at the C4 position. rsc.org This selectivity can be attributed to the electronic distribution in the radical anion intermediate formed after electron transfer. The positions C2 and C4 are the most electron-deficient and therefore the most likely sites for nucleophilic attack or subsequent radical coupling steps. slideshare.netquimicaorganica.org The preference for the C4 position over the C2 position in this specific photochemical reaction suggests subtle differences in the stability of the intermediates or the transition states leading to the final products. rsc.org

| Reactant | Reaction Type | Position of Substitution | Reference |

|---|---|---|---|

| This compound | Photoinitiated reaction with amines | C4 position | rsc.org |

Reaction Mechanism Elucidation for Multi-component Reactions

While specific multi-component reactions (MCRs) that directly yield this compound are not extensively detailed, the mechanisms for synthesizing closely related pyridine dicarbonitriles have been thoroughly investigated and provide a framework for understanding such processes. acs.orgnih.gov These reactions typically involve the condensation of multiple simple starting materials in a one-pot synthesis.

For instance, the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols has been mechanistically studied. acs.org The elucidation of the reaction mechanism often involves a combination of experimental observations and computational studies. Key mechanistic steps identified in related syntheses include:

Knoevenagel Condensation: The initial reaction often involves a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound like malononitrile. nih.gov

Michael Addition: This is followed by a Michael addition of another reactant to the product of the Knoevenagel condensation. nih.gov

Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization to form a dihydropyridine (B1217469) ring. acs.orgnih.gov

Oxidation: The final step is the oxidation of the dihydropyridine intermediate to the aromatic pyridine ring. This oxidation can be promoted by various agents, including aerobic oxygen, depending on the catalyst and reaction conditions. acs.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to map the energy profiles of these multi-step reactions, identifying transition states and intermediates to corroborate proposed mechanisms. nih.gov For example, in the synthesis of pyrido[2,3-d]pyrimidines, the reaction was shown to proceed through five main mechanistic stages: Knoevenagel condensation, Michael addition, cyclization, release of small molecules (like propanone and CO2), and tautomerization. nih.gov

| Mechanistic Step | Description | Reference |

|---|---|---|

| Knoevenagel Condensation | Reaction between an aldehyde/ketone and an active methylene compound. | nih.gov |

| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | nih.gov |

| Cyclization | Intramolecular reaction to form the heterocyclic ring. | acs.orgnih.gov |

| Oxidation | Aromatization of the intermediate dihydropyridine ring. | acs.org |

Computational Studies on Pyridine 2,4 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For Pyridine-2,4-dicarbonitrile, DFT calculations would be the primary method to understand its fundamental electronic nature. These calculations help in determining the distribution of electron density and the energies of molecular orbitals.

HOMO-LUMO Gap Analysis

Electronic Properties and Charge Transfer

DFT calculations are also employed to map the electrostatic potential and analyze the charge distribution across the this compound molecule. arxiv.orgdntb.gov.ua This information is vital for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The presence of the electronegative nitrogen atom in the pyridine (B92270) ring and the two nitrile groups significantly influences the electronic landscape of the molecule, creating a specific charge distribution profile. This profile is critical for predicting how the molecule will interact with other molecules, including potential biological targets or materials surfaces. Studies on related pyridine systems often reveal the potential for intramolecular charge transfer (ICT), a property that can be crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, such as conformational changes and interactions with its environment (e.g., a solvent or a biological membrane). For this compound, MD simulations could be used to understand its stability and behavior in different media. While specific MD simulation studies focused solely on this compound are not detailed in the provided search results, such studies on related pyridine dicarbonitrile derivatives have been performed to assess the stability of ligand-protein complexes. mdpi.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target. Although specific docking studies featuring this compound as the primary ligand were not identified in the search results, the broader class of pyridine dicarbonitrile derivatives has been investigated as potential therapeutic agents. researchgate.net For instance, derivatives have been docked into the active sites of enzymes to explore their potential as anticancer or anti-diabetic agents. mdpi.comnih.gov These studies demonstrate the utility of the pyridine dicarbonitrile scaffold in interacting with biological macromolecules.

Prediction of Biological Activity (In Silico)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. audreyli.comspringernature.com These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For this compound, some basic physicochemical properties have been computationally estimated by chemical suppliers. These properties are essential for an initial assessment of its drug-likeness.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 60.47 Ų | chemscene.com |

| LogP | 0.82496 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

These predicted values provide a preliminary screen of the molecule's properties. For example, the TPSA is a good indicator of a drug's ability to permeate cell membranes.

Applications of Pyridine 2,4 Dicarbonitrile in Advanced Materials Science

Metal–Organic Frameworks (MOFs)

Following a comprehensive review of available scientific literature, there is no documented evidence of Pyridine-2,4-dicarbonitrile being utilized as a primary organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). Research in the design and synthesis of pyridine-based MOFs predominantly focuses on the use of pyridine-dicarboxylic acids, where the carboxylate groups serve as the coordinating moieties to connect metal ions or clusters, thereby forming the porous framework.

The nitrile groups (-C≡N) in this compound possess lone pairs of electrons and could theoretically coordinate to metal centers. However, the synthesis of stable, porous, and crystalline MOFs relies on strong and well-defined coordination bonds, which are typically formed with carboxylates, phosphonates, or specific nitrogen-containing heterocycles. The scientific literature does not currently contain studies detailing the successful incorporation of this compound as a linker to build MOF architectures.

Furthermore, there are no reports found that describe the in situ hydrolysis of the nitrile groups of this compound to form carboxylate functionalities during the solvothermal synthesis of MOFs. While in situ ligand synthesis is a known strategy in MOF chemistry, its application with this specific dinitrile has not been reported.

Consequently, due to the absence of research findings on MOFs synthesized from this compound, no data on their structural properties, such as surface area or pore size, or their performance in applications like gas storage or catalysis can be provided.

Pyridine 2,4 Dicarbonitrile in Coordination Chemistry

Ligand Design and Synthesis

Synthetic strategies for related pyridine (B92270) dicarbonitriles often involve multi-component reactions. For instance, the synthesis of fused pyridine dicarbonitrile derivatives has been achieved through three-component reactions, demonstrating an efficient route to functionalized pyridine ligands. researchgate.net While specific, detailed synthetic protocols for the express purpose of creating pyridine-2,4-dicarbonitrile for coordination chemistry applications are not extensively documented in readily available literature, the general principles of pyridine synthesis are well-established. These methods often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. chemicalbook.com

Formation of Coordination Polymers and Networks

While specific examples of coordination polymers built exclusively from this compound are not widespread in the literature, the closely related pyridine-dicarboxylic acids have been extensively used to construct coordination polymers and metal-organic frameworks (MOFs). These analogous structures provide significant insight into the potential of this compound in this field.

For example, pyridine-2,4,6-tricarboxylic acid has been shown to react with a variety of metal ions, including Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III), to form coordination polymers with varying dimensionalities depending on the metal ion and reaction conditions. rsc.org Similarly, lanthanide coordination networks have been synthesized using pyridine-2,4-dicarboxylic acid as a linker, resulting in porous frameworks with interesting gas adsorption and luminescence properties. acs.orgnih.gov These studies demonstrate the capability of the pyridine core to direct the formation of extended networks. The nitrile groups of this compound, with their linear geometry and ability to act as bridging ligands, offer the potential to form distinct network topologies compared to their carboxylate counterparts.

Research on pyridine-dicarboxylic acid linkers has shown the formation of diverse structural motifs, from two-dimensional layers to three-dimensional frameworks, with metal ions like Mn(II), Co(II), Ni(II), and Cu(II). nih.govacs.orgacs.org The introduction of co-ligands can further influence the final architecture of these coordination polymers. nih.govacs.orgacs.org

Table 1: Examples of Coordination Polymers with Analogous Pyridine-Dicarboxylate Ligands

| Metal Ion | Ligand | Dimensionality | Reference |

|---|---|---|---|

| Ce(III), Pr(III), Sm(III), Eu(IV) | Pyridine-2,4-dicarboxylic acid | 3D | acs.org |

| Tb(III) | Pyridine-2,4-dicarboxylic acid | 3D | acs.org |

| Mn(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2D | nih.govacs.org |

| Co(II), Ni(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2D | nih.govacs.org |

| Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 3D | nih.govacs.org |

Chelation Properties with Metal Cations

The chelation of metal cations by this compound involves the coordination of the metal ion to the pyridine nitrogen and potentially one or both of the nitrile nitrogen atoms. The specific coordination mode will depend on the metal ion's size, charge, and electronic configuration, as well as the steric environment of the ligand.

The coordination chemistry of various transition metals with pyridine and its derivatives is well-established. wikipedia.org For instance, cobalt(II) and copper(II) readily form complexes with pyridine-type ligands. mdpi.com The nitrile groups in this compound are classified as L-type ligands and are weakly basic, which can lead to labile coordination, making them potentially useful in catalytic applications. wikipedia.orgnih.gov

The interaction of lanthanide ions like Dy(III) and Tb(III) with pyridine-based ligands is also an active area of research, with applications in luminescent materials. acs.orgnih.govnih.govacs.org The coordination environment around the lanthanide ion is crucial in determining the photophysical properties of the resulting complexes.

Studies on manganese(II) complexes with pyridine N-oxide derivatives have shown the formation of various coordination polymers, indicating the propensity of manganese to form extended structures with pyridine-based ligands. nih.gov Similarly, nickel(II) and cobalt(II) salts react with substituted pyridines to form tetrahedral complexes. scite.ai The coordination chemistry of cadmium(II) is also diverse, with the ability to form complexes with various coordination numbers and geometries. researchgate.netmdpi.comnih.gov

Supramolecular Architectures in Coordination Complexes

The nitrile groups of this compound play a crucial role in directing the supramolecular architecture of its coordination complexes through non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are fundamental in crystal engineering and the design of functional materials. researchgate.netrsc.orgresearchgate.netmdpi.comrsc.org

In the absence of strong hydrogen bond donors, the nitrile nitrogen atoms can act as acceptors for weaker C-H···N hydrogen bonds. Furthermore, the planar pyridine ring is prone to π-π stacking interactions, which can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. The interplay of these non-covalent forces, along with the coordination bonds to the metal center, dictates the final crystal packing of the complexes.

Theoretical and experimental studies on related pyridine-ligand metal complexes have highlighted the importance of these non-covalent interactions in stabilizing the crystal structures. researchgate.netrsc.orgresearchgate.net For instance, in complexes of pyridine-dicarboxylic acid derivatives, extensive hydrogen bonding networks and π-stacking interactions are observed to be the major forces in their solid-state stabilization. nih.gov The specific geometry and electronic nature of this compound are expected to lead to unique supramolecular motifs, though detailed crystallographic studies on its coordination complexes are needed for a complete understanding.

Biological and Pharmaceutical Research Applications

Antimicrobial and Antifungal Properties

While the broader class of pyridine (B92270) derivatives has been investigated for antimicrobial and antifungal properties, specific studies focusing solely on the antimicrobial and antifungal activities of Pyridine-2,4-dicarbonitrile are not extensively available in the current scientific literature. However, research into closely related substituted pyridine dicarbonitrile compounds has shown promising results. For instance, a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines demonstrated their potential as a new class of antimicrobial drugs. nih.gov These derivatives were shown to have a toxic effect on bacterial cells, suggesting that the pyridine dicarbonitrile scaffold could be a valuable starting point for the development of new antibacterial agents. nih.govnih.gov Further investigation is required to determine if this compound itself possesses similar intrinsic antimicrobial or antifungal properties.

Anticancer Activity and Enzyme Inhibition

The pyridine ring is a common feature in many anticancer agents, and derivatives of this compound have been a focus of research for their potential as cancer therapeutics, primarily through the mechanism of enzyme inhibition.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is often implicated in the proliferation of cancer cells. The development of CDK2 inhibitors is, therefore, a significant strategy in cancer therapy. Research has been conducted on derivatives of this compound as potential CDK2 inhibitors. Specifically, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines. Molecular docking studies have suggested that these compounds could act as plausible CDK2 inhibitors, indicating their potential for application in cancer therapy.

| Derivative Class | Target | Significance |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Cyclin-Dependent Kinase 2 (CDK2) | Potential for cell cycle arrest and inhibition of cancer cell proliferation. |

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory process and is expressed in several types of cancer cells. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can have anti-inflammatory and cytotoxic effects. A study on triazole-pyridine dicarbonitriles, which are structurally related to this compound, identified them as potential PDE4 inhibitors. Certain analogues demonstrated cytotoxicity towards lung cancer cells, suggesting that the pyridine dicarbonitrile scaffold could be a promising framework for the development of novel PDE4 inhibitors for cancer treatment.

| Derivative Class | Target | Significance |

| Triazole-Pyridine Dicarbonitriles | Phosphodiesterase 4 (PDE4) | Potential to induce cytotoxicity in cancer cells through an anti-inflammatory mechanism. |

Potential as Prion Disease Therapeutics

Prion diseases are a group of fatal neurodegenerative disorders for which there are currently no effective treatments. A significant area of research for pyridine dicarbonitriles has been in the search for anti-prion therapeutics. Libraries of pyridine dicarbonitrile compounds have been synthesized and screened for their ability to inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc).

In one study, a library of 55 pyridine dicarbonitriles was prepared and evaluated. researchgate.net The screening process involved analyzing the binding of these compounds to the human prion protein and their ability to inhibit the formation of PrPSc in infected mouse brain cells. researchgate.net The results were promising, with several compounds showing discernible inhibition of PrPSc formation. researchgate.net

Table of Findings from a Pyridine Dicarbonitrile Library Screening for Anti-Prion Activity

| Number of Compounds Screened | Number of Compounds Binding to Human Prion Protein | Number of Compounds with Discernible PrPSc Inhibition | EC50 Range for Active Compounds |

| 55 | 26 | 12 | 2.5-9 µM |

Two compounds from this library were able to reduce PrPSc levels to below 30% of the untreated control at a concentration of 50 nM. researchgate.net These findings highlight the potential of the pyridine dicarbonitrile scaffold in the development of therapeutic agents for fatal prion diseases. openaccessjournals.com

Development of Anti-Diabetic Agents

The inhibition of enzymes involved in carbohydrate metabolism is a key strategy in the management of diabetes. Research into pyridine dicarbonitrile derivatives has shown potential in this area. A series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

The study found that several of the synthesized analogues had a significantly higher inhibitory potential than the standard drug, acarbose. One compound, in particular, demonstrated a thirteen-fold stronger inhibitory effect. Kinetic studies revealed that the most effective compound acted as a competitive inhibitor of the α-glucosidase enzyme.

Inhibitory Potential of a Pyridine Dicarbonitrile Derivative Against α-Glucosidase

| Compound | IC50 (µM) | Comparison to Acarbose (IC50 = 750.10 µM) |

| Most Effective Analogue | 55.6 ± 0.3 | Thirteen-fold stronger inhibition |

These findings suggest that the pyridine dicarbonitrile skeleton is a promising starting point for the design of new and potent α-glucosidase inhibitors for the management of diabetes mellitus.

Pharmacological Applications and Therapeutic Potential

The research into this compound and its derivatives has unveiled a broad spectrum of pharmacological activities, indicating significant therapeutic potential across various disease areas. The core pyridine dicarbonitrile structure serves as a versatile scaffold that can be modified to target different biological pathways.

The exploration of this compound and its analogues has demonstrated its potential in:

Neurodegenerative Diseases: The most compelling evidence lies in the potential treatment of prion diseases, where specific pyridine dicarbonitriles have shown the ability to inhibit the formation of the pathogenic prion protein. researchgate.netopenaccessjournals.com

Oncology: Derivatives have shown promise as anticancer agents through the inhibition of key enzymes like CDK2 and PDE4, which are crucial for cancer cell proliferation and survival.

Metabolic Disorders: The potent α-glucosidase inhibitory activity of certain pyridine dicarbonitrile derivatives suggests their utility in the development of novel anti-diabetic agents.

Infectious Diseases: Although direct evidence for this compound is lacking, the antimicrobial activity of closely related compounds suggests that this chemical class could be a source of new antibiotics. nih.govnih.gov

Structure-Activity Relationship Studies

The investigation of the structure-activity relationship (SAR) for pyridine dicarbonitrile derivatives has revealed important insights into their biological activities, although studies focusing specifically on this compound are limited. Research on related compounds, such as 2-amino-pyridine-3,5-dicarbonitrile derivatives, has demonstrated that the pyridine scaffold is a "privileged" structure in medicinal chemistry, indicating its potential for developing therapeutic agents.

A significant area of research for pyridine dicarbonitriles has been in the context of prion diseases. A study involving the screening of a library of 55 pyridine dicarbonitriles identified several compounds that could bind to the human prion protein and inhibit the formation of its disease-associated isoform. Specifically, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivatives have shown promise in inhibiting the accumulation of the scrapie isoform of the prion protein in infected neuroblastoma cells. The dicarbonitrile functional groups are considered crucial for the observed biological activity in these analogs.

Furthermore, various pyridine derivatives incorporating the dicarbonitrile moiety have been evaluated for their anticancer properties. For instance, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have demonstrated significant in vitro cytotoxic activities against a range of cancer cell lines. Molecular docking studies have suggested that these compounds might act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation.

In the development of phosphodiesterase 3 (PDE3) inhibitors, two series of pyridine-3-carbonitrile (B1148548) derivatives were synthesized and evaluated. One of the compounds, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, showed potent and selective inhibition of PDE3A. The SAR analysis indicated that electronic and steric effects, as well as the compound's conformation, were critical for its inhibitory activity.

The following table summarizes the biological activities of some pyridine dicarbonitrile derivatives, highlighting the diversity of their therapeutic potential.

| Compound Class | Biological Activity | Key Findings |

| 2-amino-pyridine-3,5-dicarbonitriles | Anti-prion | Inhibition of the formation of the partially protease-resistant isoform of the prion protein. |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Anticancer | Potent cytotoxic effects against various cancer cell lines, potentially via CDK2 inhibition. |

| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | PDE3 Inhibition | Selective inhibition of PDE3A, with electronic and steric factors being crucial for activity. |

Environmental Remediation (e.g., Heavy Metal Adsorption)

While direct studies on the application of this compound for heavy metal adsorption are not prominent in the existing literature, the broader class of pyridine-containing compounds has been explored for environmental remediation purposes. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with metal ions, suggesting a potential for these compounds to act as chelating agents for heavy metals.

Research has shown that terpyridine, a molecule composed of three pyridine rings, when hybridized with graphene oxide, can efficiently remove heavy metal ions such as Ni(II), Zn(II), and Co(II) from wastewater. The strong interaction between the pyridine moieties and the metal ions is a key factor in the high adsorption capacity of this hybrid material.

Furthermore, the adsorption of pyridine itself on various metal surfaces has been a subject of study to understand the fundamental interactions between pyridine and metals. These studies provide insights into the coordination chemistry that could be relevant for designing pyridine-based materials for heavy metal sequestration.

The potential for nitrile groups, such as those in this compound, to be involved in metal ion uptake is also an area of interest. For example, polyacrylonitrile, a polymer with repeating nitrile units, can be functionalized to create chelating groups for the removal of metal ions from aqueous solutions. This suggests that the dicarbonitrile groups in this compound could potentially contribute to its ability to bind with heavy metals, although this specific application requires further investigation.

The following table outlines the potential of related compounds in heavy metal remediation.

| Compound/Material | Application | Mechanism of Action |

| Terpyridine-graphene oxide hybrid | Removal of Ni(II), Zn(II), Co(II) | Coordination of metal ions with the nitrogen atoms of the terpyridine moiety. |

| Functionalized Polyacrylonitrile | Removal of various metal ions | Conversion of nitrile groups into chelating functional groups for metal ion uptake. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Future research will undoubtedly focus on the development of more efficient, sustainable, and diverse synthetic routes to pyridine-2,4-dicarbonitrile and its derivatives. While traditional methods have proven effective, the demand for greener and more atom-economical processes is driving innovation in this area.

One promising avenue is the exploration of C-H activation strategies. Direct functionalization of pyridine (B92270) C-H bonds is a highly sought-after transformation that would streamline synthetic sequences by avoiding the need for pre-functionalized starting materials. Future work will likely target the development of novel catalytic systems, potentially involving transition metals or photoredox catalysis, to achieve regioselective cyanation of pyridine at the C-2 and C-4 positions.

Furthermore, the application of biocatalysis in the synthesis of pyridine derivatives is a burgeoning field. While the direct enzymatic synthesis of this compound has yet to be reported, future research may focus on engineering enzymes or exploring microbial pathways for the construction of the pyridine ring with the desired dinitrile substitution pattern. This approach offers the potential for highly selective and environmentally benign syntheses. A novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells, showcasing the potential of biocatalysis in pyridine chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | Atom economy, reduced waste, streamlined synthesis | Development of regioselective catalysts |

| Flow Chemistry | Improved safety, enhanced control, scalability | Translation of batch processes to continuous flow |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme engineering, pathway discovery |

Advanced Functionalization for Tailored Properties

The ability to precisely modify the this compound core is crucial for fine-tuning its properties for specific applications. Future research will move beyond simple substitutions to more sophisticated functionalization strategies.

Site-selective functionalization will be a key area of investigation. Given the two distinct nitrile groups and the pyridine ring, developing methodologies to selectively react at one position over the others is a significant challenge. This could involve the use of protecting groups, directing groups, or catalyst-controlled reactions to achieve regioselectivity. Such control would enable the synthesis of complex molecules with precisely defined architectures and functionalities. Research into the site-selective functionalization of pyridinium (B92312) derivatives has demonstrated the ability to control reactivity at different positions on the pyridine ring. digitellinc.com

The incorporation of this compound into porous organic frameworks (POFs) and metal-organic frameworks (MOFs) is an emerging trend. The nitrile groups can act as potent linkers or be post-synthetically modified to introduce new functionalities within the pores. This could lead to materials with tailored porosity, surface area, and chemical environments for applications in gas storage, separation, and catalysis. The introduction of pyridine-based ligands has been shown to influence the structure and properties of MOFs. researchgate.net

Furthermore, the synthesis of This compound-based polymers is an area ripe for exploration. The dinitrile functionality can be polymerized through various reactions, such as cyclotrimerization to form triazine-based polymers, or through conversion to other polymerizable groups. These polymers could exhibit interesting electronic, thermal, and mechanical properties for applications in advanced materials.

Deeper Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new ones. Future research will leverage advanced analytical and computational techniques to gain unprecedented insight into these processes.

Computational studies , using methods such as density functional theory (DFT), will play a crucial role in elucidating reaction pathways, transition state geometries, and the electronic factors that control reactivity and selectivity. These theoretical investigations can guide experimental design and accelerate the discovery of new reactions. For instance, the mechanism of a one-pot three-component coupling reaction to form pyridine dicarbonitriles was investigated, revealing that chemical oxidation is required for the final aromatization step. nih.govresearchgate.net

The use of in-situ spectroscopic techniques , such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance), will allow for the real-time monitoring of reaction kinetics and the identification of transient intermediates. perkinelmer.com This data is invaluable for understanding the intricate details of a reaction mechanism and for optimizing reaction conditions. Spectroscopic techniques are crucial for studying the rates and mechanisms of chemical reactions, providing specific chemical information in real-time. perkinelmer.com